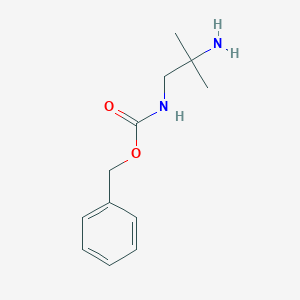

Benzyl (2-amino-2-methylpropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-amino-2-methylpropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,13)9-14-11(15)16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQCQUOSSVXHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570359 | |

| Record name | Benzyl (2-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156892-82-9 | |

| Record name | Benzyl (2-amino-2-methylpropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Benzyl (2-amino-2-methylpropyl)carbamate

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl (2-amino-2-methylpropyl)carbamate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a valuable intermediate in pharmaceutical and chemical synthesis. The document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

This compound is a selectively protected diamine. Its utility stems from the presence of two distinct amine functionalities: a primary amine that remains reactive and a carbamate-protected amine. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its clean removal via catalytic hydrogenation.[1][2] This differential protection allows for selective chemical modifications at the free primary amine, making the title compound a crucial building block for constructing more complex molecules, particularly in the development of pharmaceutical agents and ligands for catalysis.[3]

The synthesis strategy hinges on the regioselective mono-protection of 2-methylpropane-1,2-diamine. The diamine possesses two primary amino groups, one attached to a primary carbon (C1) and the other to a sterically hindered tertiary carbon (C2). This inherent steric difference is exploited to direct the bulky benzyl chloroformate reagent preferentially to the less hindered C1 amine, achieving the desired mono-protection.

Synthesis and Purification

The synthesis of this compound is achieved through the reaction of 2-methylpropane-1,2-diamine with benzyl chloroformate under basic conditions. Careful control of stoichiometry and temperature is critical to maximize the yield of the mono-protected product and minimize the formation of the di-protected byproduct.

Synthesis Workflow Diagram

The overall process from starting materials to the purified product is outlined below.

Caption: Workflow for the synthesis and purification of the target carbamate.

Detailed Experimental Protocol

Materials:

-

2-methylpropane-1,2-diamine (CAS 811-93-8)[][5]

-

Benzyl chloroformate (Cbz-Cl, CAS 501-53-1)[6]

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylpropane-1,2-diamine (1.0 eq) in a mixture of THF and water (e.g., 1:1 ratio).

-

Basification & Cooling: Add sodium hydroxide (1.1 eq) to the solution. Cool the flask in an ice-water bath to 0 °C with continuous stirring. The base is crucial for neutralizing the HCl byproduct generated during the reaction.[1][7]

-

Reagent Addition: Slowly add benzyl chloroformate (1.0 eq), dissolved in a small amount of THF, to the cooled solution dropwise over 30-60 minutes. Causality Note: Slow, controlled addition is paramount to favor mono-acylation. Adding the reagent too quickly increases the local concentration and promotes the formation of the di-substituted byproduct.

-

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate to extract the product. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine to elute the product. Carbamate purification often requires such techniques to separate starting material, product, and byproducts.[8][9]

Synthesis Data Summary

| Parameter | Value/Condition | Rationale |

| Diamine:Cbz-Cl Ratio | 1:1 | Stoichiometric control to favor mono-protection. |

| Temperature | 0 °C to Room Temp. | Controls reaction rate and selectivity. |

| Base | NaOH or NaHCO₃ | Neutralizes HCl byproduct, driving the reaction forward.[7] |

| Solvent | THF / Water | Biphasic system to dissolve both the organic and inorganic reagents. |

| Purification Method | Column Chromatography | Effective for separating polar compounds like amines and carbamates.[8] |

| Typical Yield | 60-75% | Dependent on reaction control and purification efficiency. |

Physicochemical Characterization

A rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic techniques that provide complementary information about the molecular structure.

Structural Elucidation Workflow

The following diagram illustrates how different analytical methods are integrated to provide a conclusive structural determination.

Caption: Integrated workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. Samples are typically dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆.

-

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons and their neighboring environments.

-

Protocol: Dissolve 5-10 mg of the purified product in ~0.6 mL of CDCl₃. Record the spectrum on a 400 MHz or higher spectrometer.

-

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |

| C(CH₃)₂ | ~1.1-1.3 | Singlet | 6H | Two equivalent methyl groups on the tertiary carbon. |

| NH₂ | ~1.5-2.5 | Broad Singlet | 2H | Chemical shift is variable and peak may be broad. |

| CH₂-NH-Cbz | ~3.1-3.3 | Doublet | 2H | Coupled to the adjacent NH proton. |

| NH-Cbz | ~5.0-5.5 | Broad Triplet | 1H | Carbamate N-H proton. |

| O-CH₂-Ph | ~5.1 | Singlet | 2H | Benzylic protons. |

| Ar-H | ~7.2-7.4 | Multiplet | 5H | Aromatic protons of the benzyl group. |

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton of the molecule.

-

Protocol: Use the same sample prepared for ¹H NMR. Record the proton-decoupled ¹³C spectrum.

-

| Carbon Assignment | Expected δ (ppm) | Notes |

| C(C H₃)₂ | ~25-30 | Methyl carbons. |

| C (CH₃)₂ | ~50-55 | Quaternary carbon bearing the amino and methyl groups. |

| C H₂-NH-Cbz | ~55-60 | Methylene carbon adjacent to the carbamate. |

| O-C H₂-Ph | ~65-70 | Benzylic carbon. |

| Ar-C | ~127-129, ~136 | Aromatic carbons. Two signals for ortho/meta, one for para, one for ipso. |

| C =O | ~156-158 | Carbonyl carbon of the carbamate group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Protocol: The sample can be analyzed as a thin film on a salt plate (if an oil) or using an Attenuated Total Reflectance (ATR) accessory.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H Stretch | Primary Amine (NH₂) - typically two bands. |

| ~3300 | N-H Stretch | Carbamate (N-H). |

| 3030-3100 | C-H Stretch | Aromatic C-H. |

| 2850-2960 | C-H Stretch | Aliphatic C-H. |

| 1680-1710 | C=O Stretch | Carbamate carbonyl.[10] |

| ~1520 | N-H Bend | Carbamate N-H. |

| ~1250 | C-N Stretch | Carbamate C-N. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula. Electrospray Ionization (ESI) is a common technique for this type of molecule.

-

Protocol: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile and infuse it into the ESI source. Analyze in positive ion mode.

-

Expected Results:

-

Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 223.14.

-

Key Fragments: Common fragmentation pathways for Cbz-protected amines include the loss of the benzyl group or the formation of the tropylium ion.[11]

-

m/z = 91.05 (Tropylium ion, [C₇H₇]⁺)

-

m/z = 108.06 (Benzylic fragment, [C₇H₈O]⁺)

-

m/z = 72.08 (Fragment from cleavage of the C-C bond next to the carbamate, [C₃H₈N₂]⁺)

-

-

Applications in Synthesis

The primary application of this compound is as a versatile intermediate. The free primary amine can undergo a variety of reactions, including:

-

Alkylation

-

Acylation

-

Reductive amination

-

Formation of ureas and thioureas

Once the desired modification is complete, the Cbz group can be easily removed by catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) to reveal the second primary amine, yielding a substituted diamine.[12][13][14] This strategy is fundamental in building complex molecules where two different functionalities are required on the diamine scaffold.

Safety and Handling

-

Benzyl chloroformate (Cbz-Cl): This reagent is highly corrosive, toxic, and a lachrymator. It must be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

-

2-methylpropane-1,2-diamine: This compound is corrosive and can cause severe skin burns and eye damage. Handle with appropriate PPE.[]

-

Standard laboratory safety practices should be followed throughout the synthesis and characterization procedures.

References

- CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents.

-

Excellent Method for Cbz-protection of Amines | Chemistry Letters - Oxford Academic. Available at: [Link]

-

Methyl carbamate purification by extraction and recrystallization - ResearchGate. Available at: [Link]

-

Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. Available at: [Link]

-

Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]

-

SUPPORTING INFORMATION - The Royal Society of Chemistry. Available at: [Link]

-

Selective Cleavage of Cbz-Protected Amines | Organic Letters - ACS Publications. Available at: [Link]

-

Benzyl chloroformate - Wikipedia. Available at: [Link]

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Benzyl Chloroformate - Common Organic Chemistry. Available at: [Link]

-

The Chemistry of Amine Protection: Benzyl Chloroformate Explained. Available at: [Link]

-

Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem. Available at: [Link]

-

Copurification of Carbamoyl Phosphate Synthetase and Aspartate Transcarbamoylase From Mouse Spleen - PubMed. Available at: [Link]

-

Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Benzylcarbamate - the NIST WebBook. Available at: [Link]

-

2-N-Boc-2-methylpropane-1,2-diamine-HCl | CAS#:169954-68-1 | Chemsrc. Available at: [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. Available at: [Link]

-

benzyl N-[(2S)-2-amino-3-methoxy-propyl]carbamate | C12H18N2O3 | CID 69087578 - PubChem. Available at: [Link]

-

Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC - NIH. Available at: [Link]

-

Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - NIH. Available at: [Link]

-

Benzyl carbamate - Wikipedia. Available at: [Link]

-

2-(N-Benzyl-N-methylamino)-1-(4-methoxyphenyl)ethyl-N',N'-diisopropylcarbamate - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

-

Synthesis of 3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl 3-aminocrotonate. Available at: [Link]

-

Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257 - PubChem. Available at: [Link]

-

Multifunctional and highly sensitive precolumn reagents for amino acids in liquid chromatography/tandem mass spectrometry - PubMed. Available at: [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC - PubMed Central. Available at: [Link]

-

Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR - St Andrews Research Repository. Available at: [Link]

-

N-Benzyl-2-aminocinnamate, methyl ester | C17H17NO2 | CID 5369675 - PubChem. Available at: [Link]

-

Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid - DergiPark. Available at: [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. nbinno.com [nbinno.com]

- 3. guidechem.com [guidechem.com]

- 5. 1,2-Diamino-2-methylpropane 97.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. Benzyl Chloroformate [commonorganicchemistry.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Benzyl (2-amino-2-methylpropyl)carbamate as a Strategic Building Block

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups and bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. Benzyl (2-amino-2-methylpropyl)carbamate emerges as a highly valuable synthon, providing a stable, selectively mono-protected derivative of 2-methyl-1,2-propanediamine. Its structure, featuring a primary amine poised for reaction and a benzyloxycarbonyl (Cbz)-protected tertiary amine, offers chemists precise control over synthetic pathways. This guide provides an in-depth analysis of this building block, covering its molecular profile, a validated synthesis protocol, its core synthetic utility, and its application in advanced chemical synthesis, aimed at empowering researchers and drug development professionals to leverage its full potential.

Molecular Profile & Characterization

This compound (CAS No. 144577-63-9) is strategically designed to act as a surrogate for 2-methyl-1,2-propanediamine. The presence of the Cbz group on one of the amine functionalities masks its nucleophilicity, allowing for selective chemistry to be performed on the free primary amine.[1][2] The gem-dimethyl group on the carbon adjacent to the primary amine provides steric hindrance that can influence the reactivity and conformational preferences of resulting structures.

Physicochemical Properties

Quantitative data for this compound is summarized below. These properties are critical for planning reactions, purification, and formulation.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₂O₂ | (Calculated) |

| Molecular Weight | 222.28 g/mol | (Calculated) |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | (General) |

| Boiling Point | ~365.7 °C at 760 mmHg (Predicted) | N/A |

| Melting Point | Not widely reported | N/A |

Spectroscopic Signature for Quality Control

Verifying the identity and purity of the building block is a prerequisite for its use in any synthesis. Below are the expected spectroscopic characteristics based on analogous structures.[3][4]

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.30-7.40 (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.10 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

-

δ 5.0 (br s, 1H): Carbamate N-H proton.

-

δ 2.75 (s, 2H): Methylene protons (-CH₂-) adjacent to the primary amine.

-

δ 1.30 (br s, 2H): Primary amine (-NH₂) protons.

-

δ 1.15 (s, 6H): Methyl protons of the two gem-dimethyl groups.

-

-

¹³C NMR (in CDCl₃, 101 MHz):

-

δ 156.5: Carbamate carbonyl carbon (C=O).

-

δ 136.8: Quaternary aromatic carbon of the benzyl group.

-

δ 128.5, 128.1, 128.0: Aromatic CH carbons.

-

δ 66.8: Methylene carbon (-CH₂-) of the benzyl group.

-

δ 55.0: Quaternary carbon bearing the gem-dimethyl groups.

-

δ 52.5: Methylene carbon (-CH₂-) adjacent to the primary amine.

-

δ 25.0: Methyl carbons.

-

-

FT-IR (KBr, cm⁻¹):

-

3300-3400: N-H stretching of the primary amine.

-

~3250: N-H stretching of the carbamate.

-

~1690: C=O stretching of the carbamate.[3]

-

~1530: N-H bending.

-

~1250: C-N stretching.

-

-

Mass Spectrometry (ESI+):

-

m/z: 223.14 [M+H]⁺, 245.12 [M+Na]⁺

-

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved through the selective mono-protection of 2-methyl-1,2-propanediamine. The key to success is controlling the stoichiometry to prevent di-protection.

Materials and Reagents

-

2-methyl-1,2-propanediamine

-

Benzyl Chloroformate (Cbz-Cl)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for elution)

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-1,2-propanediamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.5 equivalents) to the solution. The base is crucial for scavenging the HCl byproduct.

-

Controlled Addition of Cbz-Cl: Dissolve benzyl chloroformate (1.0 equivalent) in a small volume of anhydrous DCM and add it dropwise to the cooled diamine solution over 30-60 minutes using an addition funnel.

-

Scientist's Rationale: Slow, dropwise addition at low temperature is critical to control the exotherm and minimize the formation of the di-protected byproduct. The less-hindered primary amine is expected to react preferentially.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., mobile phase 9:1 DCM:MeOH, visualized with ninhydrin stain). The starting diamine will be highly polar, while the product will have a higher Rf.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Trustworthiness Check: The bicarbonate wash is essential to remove any unreacted Cbz-Cl and neutralize the triethylamine hydrochloride salt.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., 20% to 60%). Pool the fractions containing the desired product and concentrate to yield pure this compound.

Core Utility as a Synthetic Building Block

The primary value of this molecule lies in its bifunctional nature, enabling sequential, controlled modifications at two distinct nitrogen centers.

The Orthogonal Protection Strategy

The Cbz group and the free primary amine represent an orthogonal protecting group pair. The primary amine is readily available for a wide range of transformations, while the Cbz-protected amine remains inert. The Cbz group can be selectively removed later under standard hydrogenolysis conditions (H₂, Pd/C) or using Lewis acids, revealing the second amine for further functionalization.[5]

Key Reactions and Transformations

-

Amide Bond Formation: The free primary amine readily reacts with activated carboxylic acids (e.g., acid chlorides, acyl fluorides) or undergoes peptide coupling reactions (using reagents like HATU, HOBt/EDC) to form amides. This is a cornerstone reaction in the synthesis of enzyme inhibitors and other bioactive molecules.

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction with a hydride source (e.g., NaBH(OAc)₃, NaBH₃CN) provides access to secondary amines.

-

Sulfonylation: The primary amine can be converted to a sulfonamide by reacting with sulfonyl chlorides in the presence of a base.

-

Guanidinylation: The guanidine functional group, important for molecular recognition, can be installed on the primary amine using various guanylating reagents.[6]

Applications in Medicinal Chemistry & Drug Discovery

The 1,2-diamine motif, particularly with gem-dimethyl substitution, is a privileged scaffold in medicinal chemistry. It is often found in the structure of protease inhibitors, GPCR ligands, and other therapeutics. The gem-dimethyl group can serve as a non-polar recognition element and can restrict conformational flexibility, which may lead to improved binding affinity and selectivity.

Case Example: Synthesis of a Protease Inhibitor Scaffold

A common strategy involves coupling the primary amine of this compound with an N-protected amino acid. After the coupling, the Cbz group is removed, and the newly exposed amine is acylated or otherwise functionalized to complete the inhibitor structure. This sequential approach prevents polymerization and ensures the precise assembly of the target molecule.[7]

Safety, Handling, and Storage

-

Safety: Assumed to be an irritant to the skin, eyes, and respiratory tract, similar to other amino compounds.[8] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. For long-term storage, refrigeration is recommended.

Conclusion

This compound is a powerful and versatile building block that streamlines the synthesis of complex molecules containing the 2-methyl-1,2-propanediamine core. Its pre-installed, selectively removable Cbz protecting group provides the synthetic control necessary for efficient and high-yielding multi-step syntheses. For researchers in drug discovery and process development, mastering the use of this synthon opens a direct and reliable route to a wide range of potentially therapeutic agents.

References

- Ningbo Inno Pharmchem Co., Ltd. The Significance of N-Cbz-1,2-diaminoethane as a Key Building Block in Modern Synthesis. Vertex AI Search.

- Ningbo Inno Pharmchem Co., Ltd. The Power of Protected Amines: N-Cbz-1,2-diaminoethane in Advanced Organic Synthesis. Vertex AI Search.

- PubChem. benzyl N-[[2-[2-[[3-(dimethylamino)

- The Royal Society of Chemistry.

- Organic Syntheses.

- Lim, D. S. W., Lew, T. T. S., & Zhang, Y. (2015).

- PubChem. Benzyl N-(2-aminoethyl)

- Grokipedia.

- PubChem.

- Wikipedia.

- SpectraBase. benzyl (5S)-6-{[(1S)-1-(aminocarbonyl)-2-methylpropyl]amino}-5-{[(benzyloxy)carbonyl]amino}-6-oxohexylcarbamate - Optional[1H NMR] - Spectrum. SpectraBase.

- National Institutes of Health. Preparation of Mono-Cbz Protected Guanidines. PMC.

- ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups.

- National Institutes of Health. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. NIH.

- Benchchem. An In-depth Technical Guide to the Spectroscopic Analysis of 2-amino-N-benzyl-5-hydroxybenzamide. Benchchem.

- Molbase. Synthesis of 3-(N-benzyl-N-methylamino)

- Ningbo Inno Pharmchem Co., Ltd. Exploring the Versatile Applications of Benzyl 2-aminoethylcarbamate in Organic Chemistry. Vertex AI Search.

- SpectraBase. benzyl (1S)-1-({[(1S)-1-(aminocarbonyl)-2-methylpropyl]amino}carbonyl)-3-(methylsulfanyl)propylcarbamate - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- ResearchGate. General method to prepare amino acids benzyl esters and to isolate them...

- St Andrews Research Repository. Elucidation of Some Reactions of Methyl 3-(Benzyl(2-hydroxyethyl)amino)propionate using NMR. St Andrews Research Repository.

- National Institutes of Health. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

- ResearchGate. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines.

- MDPI. Benzyl-N-[4-(2-hydroxyethyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzyl N-(2-aminoethyl)carbamate | C10H14N2O2 | CID 2794257 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Incorporation of Benzyl (2-amino-2-methylpropyl)carbamate in Advanced Peptide Synthesis

Abstract

The therapeutic potential of peptides is often hampered by two intrinsic challenges: conformational instability and susceptibility to proteolytic degradation. This guide provides an in-depth technical overview of Benzyl (2-amino-2-methylpropyl)carbamate, a specialized chemical building block designed to address these critical issues. By introducing a sterically hindered α,α-disubstituted (gem-dimethyl) moiety, this reagent serves as a powerful tool for medicinal chemists and drug developers. We will explore the underlying chemical principles, provide detailed synthetic protocols for its incorporation, and discuss the profound impact on peptide secondary structure, stability, and, ultimately, biological function. This document is intended for researchers, scientists, and drug development professionals seeking to engineer next-generation peptide therapeutics with enhanced pharmacological properties.

Part 1: The Core Challenges in Peptide Drug Development

The journey of a peptide from a promising lead to a clinical candidate is fraught with biochemical obstacles. Understanding these challenges is paramount to appreciating the utility of advanced synthetic tools.

Conformational Flexibility and Biological Activity

Most short, linear peptides exist as a dynamic ensemble of conformations in solution. However, biological activity is often dependent on the peptide adopting a specific three-dimensional structure to effectively bind its target receptor. The energetic cost of forcing a flexible peptide into its bioactive conformation can significantly reduce binding affinity and efficacy.

The Achilles' Heel: Proteolytic Degradation

The human body is replete with proteases, enzymes that efficiently hydrolyze peptide bonds. This rapid enzymatic clearance results in a short in-vivo half-life for most natural peptides, necessitating frequent, high-dose administrations that can be impractical for therapeutic use.[1]

The Advent of Non-Proteinogenic Amino Acids

To overcome these limitations, medicinal chemists have turned to non-proteinogenic amino acids—residues not found in the standard genetic code. Among the most powerful of these are α,α-disubstituted amino acids, which offer a direct solution to the dual problems of conformational ambiguity and proteolytic instability.[2][3]

Part 2: The Power of Steric Hindrance: α,α-Disubstituted Amino Acids

The introduction of a second substituent on the α-carbon of an amino acid fundamentally alters the properties of the peptide backbone.

α-Aminoisobutyric Acid (Aib): A Prototypical Helix Inducer

α-Aminoisobutyric acid (Aib), the simplest α,α-disubstituted amino acid, features a gem-dimethyl group at its α-carbon.[4] This seemingly minor modification has profound stereochemical consequences. The steric bulk of the two methyl groups severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[1] This constraint forces the peptide backbone into a well-defined helical conformation, most commonly a 3₁₀-helix or an α-helix.[5][6][7]

Mechanistic Insight: How Gem-Disubstitution Governs Conformation

The diagram below illustrates how the gem-dimethyl group of an Aib-like residue restricts the allowable Ramachandran space, effectively locking the peptide backbone into a helical fold.

Caption: Conformational restriction due to α,α-disubstitution.

The Dual Benefit: Enhanced Stability and Structural Pre-organization

The steric shielding provided by the gem-dimethyl moiety not only dictates conformation but also physically blocks the approach of proteolytic enzymes.[1][5] This leads to a dramatic increase in the peptide's resistance to degradation.[4] Furthermore, by pre-organizing the peptide into its bioactive helical shape, the entropic penalty of receptor binding is reduced, often leading to enhanced potency.

Part 3: this compound: A Strategic Building Block

This compound is a custom-designed reagent that delivers the structural benefits of Aib in a versatile format. It is, in essence, a Cbz-protected form of 2-methyl-1,2-propanediamine, an Aib-analogue where the carboxylic acid is replaced by an aminomethyl group.

Chemical Structure and Properties

This building block allows for the introduction of a terminal, sterically hindered gem-dimethyl group, complete with a primary amine for further functionalization or interaction with the biological target.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Structure | C₆H₅CH₂OC(O)NH-CH₂-C(CH₃)₂-NH₂ |

| Key Feature | Cbz-protected diamine with gem-dimethyl group |

The Role of the Benzyl Carbamate (Cbz) Protecting Group

The Benzyl carbamate (Cbz or Z) group is a cornerstone of peptide chemistry, used to temporarily block an amine's nucleophilicity.[8][9] Its key features are:

-

Stability: It is stable to the basic conditions used for Fmoc-deprotection and the mildly acidic conditions used for Boc-deprotection, providing excellent orthogonality.[8][9]

-

Removal: The Cbz group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium-on-carbon catalyst) or with strong acids.[10][11][12] This clean deprotection method is orthogonal to the trifluoroacetic acid (TFA) used for final peptide cleavage from most solid-phase resins.[13]

Part 4: Synthetic Strategies and Methodologies

The incorporation of this sterically hindered building block requires optimized protocols, particularly for the crucial coupling step.

General Workflow for SPPS Incorporation

The diagram below outlines the key stages of incorporating this compound into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: SPPS workflow for C-terminal modification.

Detailed Experimental Protocol: Hindered Coupling

This protocol describes the coupling of this compound to a resin-bound peptide chain. The key to success is the choice of coupling reagents capable of overcoming the steric hindrance of the peptide's N-terminus adjacent to the bulky building block.

-

Prerequisite: The peptide has been synthesized on a solid support (e.g., Rink Amide resin) and the final N-terminal Fmoc group has been removed.

-

Materials and Reagents:

| Reagent | Molarity/Concentration | Equivalents (vs. Resin) | Purpose |

| Resin-bound Peptide | - | 1.0 | Solid Support |

| This compound | - | 3.0 - 5.0 | Building Block |

| Diisopropylcarbodiimide (DIC) | 0.5 M in DMF | 3.0 - 5.0 | Coupling Activator |

| Oxyma Pure | 0.5 M in DMF | 3.0 - 5.0 | Activating Additive/Racemization Suppressant |

| N,N-Dimethylformamide (DMF) | - | - | Solvent |

| Dichloromethane (DCM) | - | - | Solvent |

| 10% Diisopropylethylamine (DIPEA) in DMF | 10% v/v | - | For Kaiser Test |

-

Step-by-Step Methodology:

-

Resin Preparation: Swell the deprotected resin-bound peptide in DMF for 30 minutes. Drain the solvent.

-

Activation Solution: In a separate vessel, dissolve this compound (3-5 eq.) in DMF. Add Oxyma Pure (3-5 eq.) followed by DIC (3-5 eq.). Allow the solution to pre-activate for 5-10 minutes at room temperature. Causality Note: Using an excess of reagents and a highly efficient activator like the DIC/Oxyma combination is crucial to drive the acylation of the sterically demanding amine to completion.[7]

-

Coupling Reaction: Add the activation solution to the resin. Agitate the reaction vessel at room temperature for 4-12 hours. The extended reaction time is necessary to overcome the steric barrier.

-

Monitoring: Perform a qualitative Kaiser test on a small sample of beads. A negative result (yellow beads) indicates the successful consumption of all primary amines and thus a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

-

Protocol: Cbz-Group Deprotection (Post-Cleavage)

While on-resin debenzylation is possible, it is often cleaner to perform it in solution after the peptide has been cleaved and purified.

-

Prerequisite: The Cbz-protected peptide has been cleaved from the resin, precipitated, and purified by RP-HPLC.

-

Methodology: Catalytic Hydrogenolysis

-

Dissolution: Dissolve the purified peptide in a suitable solvent such as methanol (MeOH), acetic acid (AcOH), or a mixture thereof.

-

Catalyst Addition: Add Palladium on carbon (Pd/C, 10% w/w) to the solution (approx. 10-20% by weight relative to the peptide).

-

Hydrogenation: Secure the reaction flask to a hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon or at a slightly positive pressure.

-

Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. Vigorous stirring is essential to ensure proper mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).

-

Monitoring: Monitor the reaction by LC-MS to confirm the loss of the Cbz group (mass decrease of 134.04 Da).

-

Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the final deprotected peptide.

-

Part 5: Characterization and Analysis

Rigorous analytical chemistry is required to validate the synthesis and confirm the desired structural and stability enhancements.

| Technique | Purpose | Expected Outcome for Successful Synthesis |

| Mass Spectrometry (LC-MS) | Confirm the correct molecular weight of the final peptide, verifying the successful incorporation of the building block and subsequent Cbz deprotection. | A mass peak corresponding to the calculated mass of the target peptide. |

| Reverse-Phase HPLC (RP-HPLC) | Assess the purity of the crude and final peptide products.[1] | A single major peak in the chromatogram, indicating >95% purity for the final product. |

| Circular Dichroism (CD) Spectroscopy | Determine the secondary structure of the peptide in solution. This is critical to confirm that the incorporated gem-dimethyl group has induced the desired helical conformation. | A characteristic CD spectrum with double minima around 208 nm and 222 nm, indicative of α-helical structure, or a spectrum consistent with a 3₁₀-helix. |

| Proteolytic Stability Assay | Evaluate the peptide's resistance to enzymatic degradation by incubating it with a protease (e.g., trypsin, chymotrypsin) and monitoring its disappearance over time via HPLC. | The modified peptide will show a significantly longer half-life (slower degradation rate) compared to an equivalent peptide lacking the α,α-disubstituted moiety.[5] |

Part 6: Applications and Strategic Impact

The ability to strategically install a helix-inducing, proteolytically-resistant moiety has far-reaching implications in drug development:

-

Stabilizing Peptide Therapeutics: In GLP-1 analogues for diabetes, replacing a native amino acid with a sterically hindered one like Aib prevents degradation by the DPP-4 enzyme, dramatically extending the drug's duration of action.[14] The use of this compound can achieve a similar stabilizing effect at a peptide's terminus.

-

Enhancing Cell Penetration: Many cell-penetrating peptides (CPPs) require a helical structure to efficiently traverse the cell membrane. Incorporating a gem-dimethyl group can enforce this conformation, leading to improved intracellular delivery of therapeutic cargoes.[1]

-

Designing Potent Antimicrobials: Antimicrobial peptides (AMPs) often function by disrupting bacterial membranes, a process that is enhanced by a stable, amphipathic helical structure. Engineering AMPs with increased helicity and stability can boost their bactericidal potency.[4]

Conclusion

This compound is more than a simple protected amine; it is a sophisticated molecular tool for peptide engineering. Its rational design allows for the precise installation of a gem-dimethyl group, a structural motif proven to impart conformational rigidity and potent resistance to enzymatic breakdown. By leveraging this building block, researchers can systematically transform labile, flexible peptides into robust, structurally defined candidates with significantly improved pharmacological profiles. The detailed methodologies and mechanistic insights provided in this guide offer a practical framework for scientists and drug developers to harness the power of steric hindrance in their pursuit of next-generation peptide therapeutics.

References

-

Organic Letters. (n.d.). Access to α,α-Disubstituted Disilylated Amino Acids and Their Use in Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

-

LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

-

PubMed. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

-

PubMed. (n.d.). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]

-

ACS Biomaterials Science & Engineering. (2020, April 6). Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2001, August). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

-

Bionauts. (2025, May 13). Synthesis of Peptides Combining α-Disubstituted Amino Acids (Aib) and N-Methyl Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

RSC Publishing. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance. Retrieved from [Link]

-

Chemical Communications. (2020, September 2). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. RSC Publishing. Retrieved from [Link]

-

Taylor & Francis. (n.d.). 2-Aminoisobutyric acid – Knowledge and References. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Epimerisation in Peptide Synthesis. NIH. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1030377-23-1 | Product Name : Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 191226-98-9| Chemical Name : [(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl[(4-nitro-phenyl)sulfonyl)]amino]propyl]-carbamic Acid tert-Butyl Ester. Retrieved from [Link]

- (2019). Amino Acid-Protecting Groups. In The Chemical Synthesis of Peptides (pp. 433-473).

-

Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from [Link]

-

NIH. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]

-

Molbase. (n.d.). Synthesis of 3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl 3-aminocrotonate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2017, March). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]

-

PubMed. (2017, March 3). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (2018, December 29). Can anyone suggest debenzylation on solid phase peptide synthesis? Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifetein.com [lifetein.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 8. Protective Groups [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Cbz-Protected Amino Groups [organic-chemistry.org]

- 11. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Benzyl (2-amino-2-methylpropyl)carbamate Derivatives and Analogs for Drug Development Professionals

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry, prized for its unique physicochemical properties that bridge the gap between esters and amides.[1] This guide delves into the synthesis, characterization, and potential therapeutic applications of a specific class of carbamates: Benzyl (2-amino-2-methylpropyl)carbamate and its derivatives. Possessing a sterically hindered neopentyl-like backbone, this scaffold offers a compelling platform for the development of novel therapeutics with potentially enhanced metabolic stability and tailored pharmacological profiles. We will explore rational design strategies, detailed synthetic protocols, and key in vitro assays for the evaluation of these compounds, providing researchers and drug development professionals with a comprehensive resource to navigate the exploration of this promising chemical space.

Introduction: The Strategic Value of the Carbamate Moiety

The carbamate linkage (-NHCOO-) is a privileged motif in drug design, offering a unique blend of stability, hydrogen bonding capacity, and conformational rigidity.[2] Unlike amide bonds, carbamates often exhibit enhanced resistance to proteolytic cleavage, a critical attribute for improving the in vivo half-life of peptide-based drug candidates. Furthermore, the carbamate group can act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The incorporation of a benzyl group as the carbamate's oxygen substituent (a benzyloxycarbonyl or "Cbz" group) is a classic strategy in peptide synthesis, serving as a readily cleavable protecting group. However, in the context of drug design, the Cbz moiety can also be an integral part of the pharmacophore, engaging in crucial interactions with biological targets.

This guide focuses on derivatives of this compound, a structure that combines the classic Cbz group with a sterically hindered diamine core. The gem-dimethyl group on the propyl backbone is anticipated to confer a degree of metabolic stability by shielding adjacent bonds from enzymatic degradation. This structural feature, coupled with the inherent properties of the carbamate linkage, makes this class of compounds a fertile ground for the discovery of novel therapeutic agents.

Synthesis and Chemical Space Exploration

The synthesis of this compound and its analogs can be approached through several strategic pathways. The choice of route will often depend on the desired diversity of the final compounds and the availability of starting materials.

Core Scaffold Synthesis: A Step-by-Step Approach

A robust and versatile method for the synthesis of the core scaffold, this compound, begins with the commercially available 2-amino-2-methyl-1-propanol. This bifunctional starting material provides a convenient handle for the sequential introduction of the carbamate and other functionalities.

Experimental Protocol: Synthesis of this compound

-

Boc-Protection of the Amine:

-

Dissolve 2-amino-2-methyl-1-propanol (1.0 eq.) in a suitable solvent such as a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

-

-

Mesylation of the Hydroxyl Group:

-

Dissolve the Boc-protected amino alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq.) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).

-

Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the mesylated intermediate.

-

-

Azide Displacement:

-

Dissolve the mesylated intermediate (1.0 eq.) in dimethylformamide (DMF).

-

Add sodium azide (1.5 eq.) and heat the reaction mixture to 80-90 °C.

-

Stir for 12-16 hours, monitoring for the disappearance of the starting material.

-

Cool the reaction mixture, dilute with water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry, and concentrate to afford the azido intermediate.

-

-

Reduction of the Azide:

-

Dissolve the azido intermediate in a suitable solvent like methanol or THF.

-

Add a reducing agent such as palladium on carbon (10 mol%) and subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker).

-

Alternatively, use a reagent like triphenylphosphine followed by water (Staudinger reduction).

-

Monitor the reaction until the azide is fully consumed.

-

Filter off the catalyst (if applicable) and concentrate the filtrate to obtain the Boc-protected diamine.

-

-

Formation of the Benzyl Carbamate:

-

Dissolve the Boc-protected diamine (1.0 eq.) in DCM.

-

Add a base such as triethylamine (1.2 eq.).

-

Cool the solution to 0 °C and add benzyl chloroformate (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Perform an aqueous workup, extract the product, dry the organic layer, and purify by column chromatography to yield the fully protected intermediate.

-

-

Final Deprotection:

-

Dissolve the protected compound in DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

-

Stir at room temperature for 1-2 hours until the Boc group is cleaved.

-

Concentrate the reaction mixture under reduced pressure and triturate with diethyl ether to precipitate the final product as a salt.

-

Figure 1: Synthetic workflow for this compound.

Analog Synthesis and Library Generation

The modularity of the synthetic route allows for the generation of a diverse library of analogs. Key points of diversification include:

-

Varying the Carbamate: The benzyl chloroformate can be replaced with other chloroformates or isocyanates to explore the structure-activity relationship (SAR) of the carbamate moiety.

-

Modifying the Amino Group: The primary amine of the final product can be further functionalized through acylation, alkylation, or sulfonylation to probe interactions with specific binding pockets of a target protein.

-

Altering the Backbone: Starting with different amino alcohols will allow for the exploration of the impact of the alkyl backbone on biological activity.

Physicochemical and Structural Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and three-dimensional structure. A combination of spectroscopic and analytical techniques should be employed.

3.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of the synthesized molecules.[3] The characteristic chemical shifts of the carbamate proton and the benzylic protons, as well as the signals from the propyl backbone, provide definitive structural confirmation.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.[6] Tandem MS (MS/MS) can be employed to study fragmentation patterns, which can aid in structural elucidation.[7]

3.2. Purity Determination

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or MS) is the gold standard for assessing the purity of the final compounds.

3.3. Structural Elucidation

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure in the solid state.[8][9] This information is invaluable for understanding the conformational preferences of the molecule and for structure-based drug design.

Pharmacological Evaluation and Potential Therapeutic Applications

Derivatives of this compound hold promise in several therapeutic areas, primarily due to the known biological activities of other carbamate-containing molecules.

Potential Biological Targets and Mechanisms of Action

-

Enzyme Inhibition: Carbamates are well-known inhibitors of various enzymes, most notably acetylcholinesterase (AChE), which is a key target in the treatment of Alzheimer's disease.[10] The carbamate moiety can act as a "slow substrate," carbamylating a serine residue in the active site of the enzyme, leading to its inactivation.[10] Beyond AChE, other enzymes such as fatty acid amide hydrolase (FAAH) and various proteases are also potential targets for carbamate-based inhibitors.[11]

-

Ion Channel Modulation: Certain carbamates have been shown to modulate the activity of ion channels, such as GABA-A receptors.[12] This can lead to anticonvulsant and anxiolytic effects.

-

Neuroprotection: Some benzyl carbamate derivatives have demonstrated neuroprotective properties in preclinical models, suggesting their potential in treating neurodegenerative diseases.

Figure 2: Potential mechanism of action via acetylcholinesterase inhibition.

In Vitro Assay Cascade

A systematic in vitro evaluation is crucial to determine the biological activity and therapeutic potential of newly synthesized analogs.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed a relevant cancer cell line (e.g., HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6][11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[6]

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Acetylcholinesterase Inhibition Assay

-

Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate (e.g., acetylthiocholine), and the chromogen (e.g., DTNB - 5,5'-dithiobis-(2-nitrobenzoic acid)).[13]

-

Inhibitor Incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compounds or a known inhibitor (positive control). Incubate for a defined period.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution.

-

Absorbance Reading: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product from the reaction of thiocholine with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ value of the inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the this compound scaffold can lead to the identification of key structural features that govern biological activity.

Table 1: Hypothetical Structure-Activity Relationship for this compound Analogs

| Modification | Rationale | Predicted Impact on Activity |

| Substitution on the Benzyl Ring | To explore electronic and steric effects on target binding. | Electron-withdrawing groups may enhance activity in some cases, while bulky substituents could improve selectivity. |

| Variation of the Carbamate Alkoxy Group | To modulate lipophilicity and hydrogen bonding potential. | Replacing the benzyl group with other alkyl or aryl groups can significantly impact potency and pharmacokinetic properties. |

| Functionalization of the Primary Amine | To introduce new interaction points with the target. | Acylation or sulfonylation can lead to new hydrogen bond donors/acceptors or charged interactions. |

| Modification of the Propyl Backbone | To alter the conformational rigidity and steric profile. | Introduction of additional substituents or cyclization may improve binding affinity and selectivity. |

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The carbamate moiety can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

6.1. Metabolic Stability

The gem-dimethyl group in the 2-amino-2-methylpropyl backbone is expected to enhance metabolic stability by sterically hindering enzymatic attack. In vitro metabolic stability can be assessed using liver microsomes or hepatocytes.[9][14]

Experimental Protocol: In Vitro Metabolic Stability Assay

-

Incubation: Incubate the test compound at a known concentration with liver microsomes (human, rat, etc.) and NADPH in a buffered solution.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.

6.2. Membrane Permeability and Bioavailability

The carbamate group generally imparts a degree of lipophilicity that can facilitate passive diffusion across cell membranes. In silico tools and in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can be used to predict the membrane permeability of the synthesized analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its modular synthesis allows for extensive chemical space exploration, and the inherent properties of the carbamate and the sterically hindered backbone provide a solid foundation for designing compounds with favorable pharmacological and pharmacokinetic profiles. Future research should focus on the synthesis and screening of diverse libraries of analogs against a panel of relevant biological targets. Promising lead compounds should then be subjected to more extensive in vitro and in vivo characterization to fully elucidate their therapeutic potential. This systematic approach, guided by the principles of medicinal chemistry and pharmacology, will be instrumental in unlocking the full potential of this intriguing class of molecules.

References

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

The influence of lipophilicity on the pharmacokinetics of aliphatic carbamates in the rat. (2018). University of Surrey. Retrieved from [Link]

- Ennis, M. D., et al. (1998). Characterization of GABA Receptors. Current Protocols in Neuroscience, 8, 5.3.1–5.3.23.

- No, J., et al. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Analytical and Bioanalytical Chemistry, 407(23), 7165–7173.

- Kinarivala, N., et al. (2017). Discovery of Aromatic Carbamates that Confer Neuroprotective Activity by Enhancing Autophagy and Inducing the Anti-Apoptotic Protein Bcl-2. Journal of Medicinal Chemistry, 60(23), 9739–9756.

- Cui, X., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research, 5(3), 697–702.

- No, J., et al. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. Analytical and Bioanalytical Chemistry, 407(23), 7165–7173.

- CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol. (2007). Google Patents.

-

No, J., et al. (2015). Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection. ResearchGate. Retrieved from [Link]

- Ulenberg, S., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 1–20.

-

Ecotox Centre. (n.d.). Acetylcholinesterase Inhibition. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL. Retrieved from [Link]

- Lee, J., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1476–1481.

-

Organic Syntheses. (n.d.). BENZYL ISOPROPOXYMETHYL CARBAMATE. Retrieved from [Link]

- Rodgers, K. E., & Ellefson, D. D. (1990). Rapid in vitro screening assay for immunotoxic effects of organophosphorus and carbamate insecticides on the generation of cytotoxic T-lymphocyte responses. Toxicology in Vitro, 4(4-5), 323–328.

- Cui, X., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. Toxicology Research, 5(3), 697–702.

-

Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound, and SDS–PAGE analysis of a representative purification. ResearchGate. Retrieved from [Link]

- Brady, M. L., et al. (2014). Using an α-Bungarotoxin Binding Site Tag to Study GABA A Receptor Membrane Localization and Trafficking. Journal of Visualized Experiments, (85), e51372.

- Bua, S., et al. (2020). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256–1265.

- de Oliveira, D. N., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2585619.

-

Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

- Lee, J., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Archives of Pharmacal Research, 38(7), 1247–1255.

-

de Oliveira, D. N., et al. (2025). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed. Retrieved from [Link]

- Houston, J. B., et al. (1975).

- Wang, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(17), 11628–11647.

-

ResearchGate. (n.d.). Mean pharmacokinetic (PK) parameters of 3-methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) (racemate) and its two individual enantiomers calculated from plasma levels following i.p. (80 mg/kg dose) administration to rats. Retrieved from [Link]

- Modrić, T., & Zorc, B. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(6), 293–311.

- Janočková, J., et al. (2022).

- Park, J. I., & Kim, D. H. (2001). 2-Benzyl-3,4-iminobutanoic acid as inhibitor of carboxypeptidase A. Bioorganic & Medicinal Chemistry Letters, 11(22), 2967–2970.

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

- Yagen, B., et al. (2014). Enantioselective pharmacodynamic and pharmacokinetic analysis of two chiral CNS-active carbamate derivatives of valproic acid. Epilepsia, 55(11), 1816–1824.

-

PrepChem. (n.d.). Synthesis of benzyl N-(2-aminoethyl)carbamate. Retrieved from [Link]

- Liu, Z., et al. (2015). Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. Archiv der Pharmazie, 348(10), 730–737.

- van Veldhoven, J. P. D., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Bioorganic & Medicinal Chemistry Letters, 27(15), 3412–3416.

-

ResearchGate. (n.d.). (PDF) Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

Sources

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Amino-2-methyl-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. researchgate.net [researchgate.net]

- 11. In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

Navigating the Synthesis and Application of Benzyl (2-amino-2-methylpropyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (2-amino-2-methylpropyl)carbamate, a selectively protected derivative of 2-methyl-1,2-propanediamine, represents a critical building block in synthetic organic chemistry. Its structure, featuring a primary amine and a carbamate-protected amine on a sterically hindered backbone, offers unique advantages in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The benzyloxycarbonyl (Cbz) protecting group provides robust protection under a variety of conditions, yet can be selectively removed, making it an invaluable tool for regioselective functionalization.

This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, and potential applications. We will also explore the properties of its parent diamine and a closely related, commercially available analogue to provide a broader context for its utility.

Chemical Identity and Properties

A definitive CAS number for the free base form of this compound is not readily found in major chemical databases, suggesting it is more commonly generated and used in situ or isolated as a salt. However, the core structure is well-defined and the corresponding tert-butoxycarbonyl (Boc) protected analogue, tert-butyl (2-amino-2-methylpropyl)carbamate , is well-documented with CAS Number 95034-05-2 [1][2]. For the purpose of this guide, we will focus on the benzyloxycarbonyl (Cbz) protected compound, which is chemically synonymous with N-Cbz-2-methyl-1,2-propanediamine.

The hydrochloride salt of a closely related compound, 2-N-Cbz-2-methylpropane-1,2-diamine HCl, is also referenced in chemical literature, further confirming the existence and utility of this structural motif.

Table 1: Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C12H18N2O2 | (Calculated) |

| Molecular Weight | 222.28 g/mol | (Calculated) |

| IUPAC Name | This compound | (Nomenclature) |

| Synonyms | N-Cbz-2-methyl-1,2-propanediamine | (Nomenclature) |

Table 2: Comparative Physicochemical Properties

| Property | This compound (Predicted) | tert-butyl (2-amino-2-methylpropyl)carbamate | 2-methylpropane-1,2-diamine[][4] | Benzyl N-(2-aminoethyl)carbamate[5] |

| CAS Number | Not readily available | 95034-05-2[2] | 811-93-8[] | 72080-83-2[5] |

| Molecular Formula | C12H18N2O2 | C9H20N2O2[2] | C4H12N2[] | C10H14N2O2[5] |

| Molecular Weight | 222.28 g/mol | 188.27 g/mol [1][2] | 88.15 g/mol [] | 194.23 g/mol [5] |

| Appearance | Likely a solid or oil | White to off-white solid[1] | Colorless to pale yellow liquid[4] | Colorless to light yellow liquid |

| Melting Point | Not available | 68-71 °C[1] | Not available | Not available |

| Boiling Point | Not available | Not available | 52 °C @ 16 mmHg[] | Not available |

| Solubility | Expected to be soluble in organic solvents | Not specified | Soluble in water[4] | Soluble in organic solvents |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves the selective protection of one of the amino groups of 2-methyl-1,2-propanediamine. The presence of a primary and a tertiary amine in close proximity requires careful control of reaction conditions to achieve mono-protection.

General Synthetic Approach

A common strategy for the synthesis of mono-Cbz protected diamines involves the reaction of the diamine with benzyl chloroformate under controlled conditions, often at low temperatures and in the presence of a base to neutralize the HCl byproduct. The steric hindrance around the tertiary amine in 2-methyl-1,2-propanediamine can favor the reaction at the less hindered primary amine.

Caption: General synthesis of this compound.

Experimental Protocol: Mono-Cbz Protection of 2-methyl-1,2-propanediamine (Illustrative)

-

Dissolution: Dissolve 2-methyl-1,2-propanediamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Protecting Agent: Slowly add a solution of benzyl chloroformate (1.0 eq) in the same solvent to the cooled reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

-

Workup: Quench the reaction with water or a mild aqueous base. Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO4), and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-protected product.

Applications in Research and Development

The unique structural features of this compound make it a valuable intermediate in several areas of chemical synthesis.

Pharmaceutical and Medicinal Chemistry

The 1,2-diamine motif is a common feature in many biologically active molecules. The gem-dimethyl group can impart increased metabolic stability and conformational rigidity, which can be advantageous in drug design. This building block can be used in the synthesis of:

-

Enzyme Inhibitors: The diamine functionality can mimic the substrate of certain enzymes, leading to potent and selective inhibitors.

-

Receptor Ligands: The spatial arrangement of the amino groups can be tailored to interact with specific receptors.

-

Peptidomimetics: The constrained backbone can be incorporated into peptide-like structures to improve their pharmacokinetic properties.

Caption: Workflow from building block to application.

Materials Science

The diamine can be incorporated into polymers and other materials to introduce specific functionalities. For instance, it can be used to create cross-linked polymers with tailored properties or as a monomer in the synthesis of polyamides and polyureas.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. Based on the data for the parent diamine and structurally related carbamates, the following hazards should be considered:

-

Flammability: The parent diamine is a flammable liquid[].

-

Corrosivity: Diamines can be corrosive and cause severe skin burns and eye damage[].

-

Irritation: Related carbamates are known to cause skin and eye irritation.

-

Toxicity: Amines can be toxic if inhaled or absorbed through the skin.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Lab coat

-

Work in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis. While not as commonly cited as some other protected diamines, its unique structural features, particularly the gem-dimethyl group, offer significant potential for the development of novel pharmaceuticals and advanced materials. Understanding its synthesis, properties, and safe handling is crucial for unlocking its full potential in research and development.

References

-

AA Blocks. tert-butyl N-(2-amino-2-methylpropyl)-N-(propan-2-yl)carbamate.

-

IndiaMART. Tert-Butyl(2-Amino-2-Methylpropyl)-Carbamate.

-

PubChem. tert-butyl N-(2-amino-2-methylpropyl)carbamate.

-

Guidechem. BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE 72080-83-2 wiki.

-

Sigma-Aldrich. tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate.

-

PubChemLite. Tert-butyl n-(2-amino-2-methylpropyl)carbamate (C9H20N2O2).

-

PubChem. benzyl N-[(2S)-2-amino-3-methoxy-propyl]carbamate.

-

Organic Syntheses. PREPARATION OF BENZYL ISOPROPOXYMETHYL CARBAMATE.

-

Grokipedia. Benzyl carbamate.

-

ChemicalBook. (S)-benzyl 2-aMinopropylcarbaMate.

-